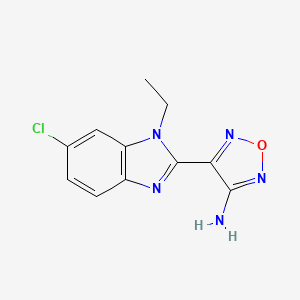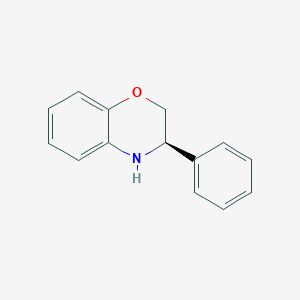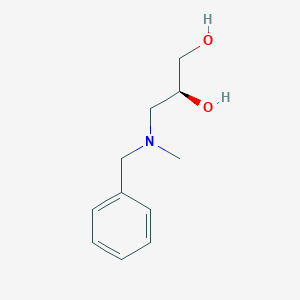
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as BMAP-28, is a synthetic antimicrobial peptide that has gained significant attention in recent years due to its potent antimicrobial properties. This peptide is a member of the cathelicidin family of antimicrobial peptides and is synthesized using solid-phase peptide synthesis.
Mecanismo De Acción
The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves the disruption of bacterial cell membranes. The peptide binds to the bacterial cell membrane, causing destabilization and ultimately leading to cell death. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Biochemical and Physiological Effects
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been shown to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of certain infectious diseases. However, one of the limitations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol.
Direcciones Futuras
There are several future directions for research on (S)-3-(Benzyl(methyl)amino)propane-1,2-diol. One area of research is the development of novel formulations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol, such as liposomal or nanoparticle-based formulations, which may enhance its antimicrobial activity and reduce its potential toxicity. Another area of research is the investigation of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in combination with other antimicrobial agents, which may enhance its efficacy against certain pathogens. Additionally, further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in clinical settings.
Métodos De Síntesis
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is synthesized on a solid support, typically a resin, and the amino acids are added in a specific order using a series of chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been extensively studied for its antimicrobial properties and has shown potent activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory properties, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Propiedades
IUPAC Name |
(2S)-3-[benzyl(methyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHYOVGIFFHJB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
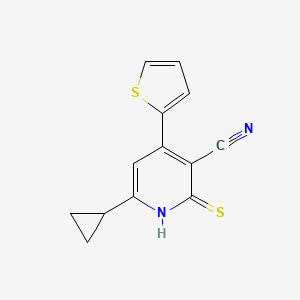

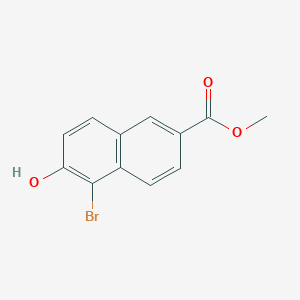

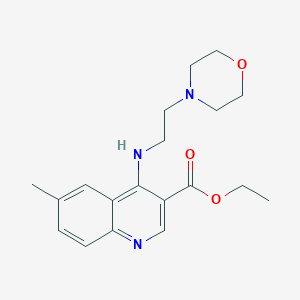
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
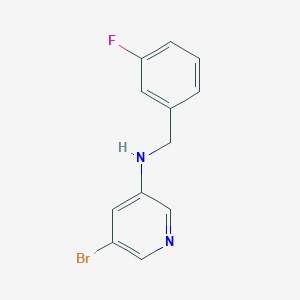
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
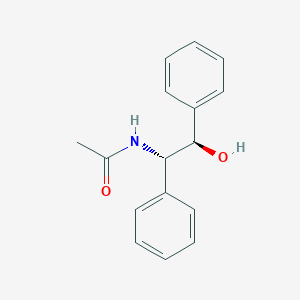

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
